(R)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include ®-3-amino-4-hydroxybutanoic acid and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide to facilitate the reaction between the amino group and the benzyl chloroformate.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate can be compared with similar compounds such as:
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: This compound is a leucine derivative and shares structural similarities with ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate.
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid: Another structurally related compound used in similar research applications.
The uniqueness of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H17NO5 |
---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17) |
InChI-Schlüssel |
OMBGAKPAAHBFHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.